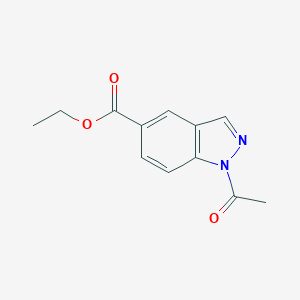

Ethyl 1-acetyl-1H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTZIZGVUOGPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364051 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192944-50-6 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Ethyl 1-acetyl-1H-indazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key indazole derivative, Ethyl 1-acetyl-1H-indazole-5-carboxylate. This compound serves as a crucial intermediate for the elaboration of more complex molecules in drug discovery programs. We present a validated synthetic protocol, detailed mechanistic insights, and a complete spectroscopic characterization to ensure the identity and purity of the final product. This document is intended to be a practical resource for researchers engaged in synthetic organic chemistry and drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most efficiently achieved through the direct N-acetylation of its precursor, Ethyl 1H-indazole-5-carboxylate. This strategy is predicated on the nucleophilic character of the nitrogen atom at the N-1 position of the indazole ring.

Retrosynthetic Analysis & Reaction Mechanism

The chosen synthetic route involves a single, high-yielding transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the N-1 nitrogen of Ethyl 1H-indazole-5-carboxylate attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating an acetate ion as the leaving group. A mild base, such as pyridine or triethylamine, is employed to neutralize the acetic acid byproduct, driving the reaction to completion.

Visualization of the Synthetic Pathway

Caption: Synthetic route from the starting material to the final product.

Detailed Experimental Protocol

This protocol is designed for reliability and scalability, incorporating best practices for laboratory synthesis.

Materials and Reagents

-

Acetic Anhydride (ACS grade or higher)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc, for chromatography)

-

Hexanes (for chromatography)

-

Silica gel (230-400 mesh)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-indazole-5-carboxylate (1.90 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the solid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol), followed by the dropwise addition of acetic anhydride (1.4 mL, 15.0 mmol) at room temperature.

-

Expert Insight: Pyridine acts as both a catalyst and a scavenger for the acetic acid byproduct. Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove excess acetic anhydride and acetic acid, followed by brine (1 x 30 mL).

-

Trustworthiness Check: The bicarbonate wash is essential for neutralizing the acid. Effervescence may be observed; ensure the funnel is vented properly.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes. This typically yields the title compound as a white to off-white solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol [8][9] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | See Section 3.2.1 for detailed assignments |

| ¹³C NMR (100 MHz, CDCl₃) | See Section 3.2.2 for detailed assignments |

| IR (ATR, cm⁻¹) | ~1725 (C=O, ester), ~1705 (C=O, acetyl), ~1610 (C=N), ~1280 (C-O) |

| Mass Spec (ESI+) | m/z 233.08 [M+H]⁺, 255.07 [M+Na]⁺ |

Spectroscopic Analysis

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment.

-

δ 8.80 (s, 1H): Aromatic proton at the C4 position.

-

δ 8.25 (d, 1H): Aromatic proton at the C6 position.

-

δ 8.15 (d, 1H): Aromatic proton at the C7 position.

-

δ 4.40 (q, 2H): Methylene protons (-CH₂-) of the ethyl ester group.

-

δ 2.80 (s, 3H): Methyl protons (-CH₃) of the N-acetyl group.

-

δ 1.40 (t, 3H): Methyl protons (-CH₃) of the ethyl ester group.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.[10][11]

-

δ 169.5: Carbonyl carbon of the N-acetyl group.

-

δ 166.0: Carbonyl carbon of the ethyl ester group.

-

δ 142.0 - 110.0: Aromatic carbons of the indazole ring.

-

δ 61.5: Methylene carbon (-CH₂-) of the ethyl ester group.

-

δ 22.0: Methyl carbon (-CH₃) of the N-acetyl group.

-

δ 14.5: Methyl carbon (-CH₃) of the ethyl ester group.

IR spectroscopy is used to identify key functional groups.[12] The spectrum will show two distinct carbonyl (C=O) stretching frequencies. The ester carbonyl typically appears at a higher wavenumber (~1725 cm⁻¹) than the N-acetyl (amide) carbonyl (~1705 cm⁻¹). Strong C-O stretching bands around 1280 cm⁻¹ are also characteristic of the ester group.

Mass spectrometry confirms the molecular weight of the compound.[13] For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its chemical formula, C₁₂H₁₂N₂O₃. Common adducts observed in electrospray ionization (ESI) are [M+H]⁺ at m/z 233.08 and [M+Na]⁺ at m/z 255.07.

Visualization of the Characterization Workflow

Caption: Logical flow for the confirmation of product identity and purity.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound. The causality behind each experimental choice has been explained to provide a deeper understanding of the process. The comprehensive characterization data presented, including NMR, IR, and Mass Spectrometry, serves as a self-validating system to confirm the successful synthesis of the target compound with high purity. This molecule is a valuable building block, and the detailed procedures herein should empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize it in their discovery efforts.

References

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Govekar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. Available at: [Link]

-

ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

-

Yoshida, M., et al. (2007). Supporting Information for A Versatile Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2009). WO 2009/144554 A1: PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS.

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold - Supporting Information. Available at: [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

-

Stenutz. (n.d.). ethyl 1H-indazole-5-carboxylate. Available at: [Link]

- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available at: [Link]

-

ResearchGate. (2016). 1-Ethyl-5-nitro-1H-indazole. Available at: [Link]

-

Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

-

SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. Available at: [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 192944-50-6 [amp.chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Properties and Reactivity of Ethyl 1-acetyl-1H-indazole-5-carboxylate

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth analysis of Ethyl 1-acetyl-1H-indazole-5-carboxylate, a key derivative for synthetic elaboration. We will explore its fundamental physicochemical properties, predictable spectroscopic profile, core chemical reactivity, and its strategic importance as a building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this versatile intermediate.

Molecular Identity and Physicochemical Properties

This compound is a derivative of the parent compound, Ethyl 1H-indazole-5-carboxylate. The addition of an acetyl group at the N1 position significantly modifies its chemical behavior, serving as both a protecting group and an electronic modulator of the heterocyclic ring system. This modification is a common strategy to control regioselectivity in subsequent reactions or to fine-tune the steric and electronic properties of the molecule.

The core data for this compound and its immediate precursor are summarized below.

| Property | This compound | Ethyl 1H-indazole-5-carboxylate (Parent Compound) |

| IUPAC Name | This compound | Ethyl 1H-indazole-5-carboxylate[2][3] |

| CAS Number | 192944-50-6[4][5] | 192944-51-7[2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₃[4][5] | C₁₀H₁₀N₂O₂[2][3] |

| Molecular Weight | 232.24 g/mol [4] | 190.20 g/mol [2][3] |

| Physical State | Solid (Predicted) | Solid |

| Melting Point | Not specified | 122-124 °C[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Soluble in organic solvents |

Structural Elucidation and Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its chemical structure allows for a reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control during synthesis.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The key is to recognize the distinct electronic environments of the protons.

-

Indazole Aromatic Protons: Three protons on the benzene portion of the indazole ring, likely appearing as doublets and a doublet of doublets in the aromatic region (~7.5-8.5 ppm). The exact shifts are influenced by the anisotropic effects of the carbonyl groups.

-

Ethyl Ester Protons: A quartet (~4.4 ppm) for the -OCH₂- group coupled to the methyl protons, and a triplet (~1.4 ppm) for the terminal -CH₃ group.

-

Acetyl Protons: A sharp singlet (~2.7 ppm) corresponding to the three protons of the methyl group on the N-acetyl moiety. This signal is a key indicator of successful acetylation.

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of all 12 carbons in their unique chemical environments.

-

Carbonyl Carbons: Two distinct signals in the downfield region (~165-170 ppm), one for the ester carbonyl and one for the acetyl (amide) carbonyl.

-

Aromatic Carbons: Six signals corresponding to the carbons of the indazole bicyclic system.

-

Aliphatic Carbons: Three signals for the ethyl and acetyl groups: the -OCH₂- carbon (~61 ppm), the acetyl -CH₃ carbon (~21 ppm), and the ethyl -CH₃ carbon (~14 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

C=O Stretching: Two strong, distinct absorption bands are expected. The ester carbonyl stretch will appear around 1710-1730 cm⁻¹, while the N-acetyl (amide) carbonyl stretch will appear at a lower wavenumber, typically 1680-1700 cm⁻¹.

-

C-N Stretching: Found in the 1300-1400 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

Synthesis and Chemical Reactivity

The strategic value of this compound lies in its predictable synthesis and the orthogonal reactivity of its functional groups.

Proposed Synthetic Workflow

The most logical and field-proven approach to synthesizing this compound is a two-step process starting from the commercially available Ethyl 1H-indazole-5-carboxylate. The acetylation of the indazole nitrogen is a standard and high-yielding transformation.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound CAS#: 192944-50-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-acetyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 1-acetyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the spectral data of closely related analogues, including substituted indazoles and ethyl esters, we can confidently predict the characteristic spectroscopic signatures of the title compound. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound belongs to the indazole class of bicyclic heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[1] The introduction of an acetyl group at the N1 position and an ethyl carboxylate at the C5 position significantly influences the molecule's electronic and steric properties, making detailed structural elucidation crucial for understanding its chemical behavior and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing unambiguous structural confirmation and purity assessment. This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The key functional groups that will dictate the spectroscopic output are the N-acetyl group, the ethyl carboxylate group, and the aromatic indazole core.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The expected proton NMR spectrum will show distinct signals for the aromatic protons of the indazole ring, the acetyl protons, and the ethyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 8.2 - 8.4 | d | ~1.0 | Downfield shift due to proximity to the pyrazole ring nitrogen and deshielding by the acetyl group. |

| H-4 | 8.0 - 8.2 | dd | ~9.0, ~1.5 | Ortho coupling with H-6 and meta coupling with H-7. Deshielded by the adjacent ester group. |

| H-6 | 7.6 - 7.8 | d | ~9.0 | Ortho coupling with H-4. |

| H-7 | 8.5 - 8.7 | d | ~1.5 | Most downfield aromatic proton due to the anisotropic effect of the N-acetyl group. |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | Methylene protons of the ethyl ester. |

| -COCH₃ | 2.7 - 2.9 | s | - | Singlet for the methyl protons of the acetyl group. |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | Methyl protons of the ethyl ester. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (acetyl) | 168 - 170 | Carbonyl carbon of the N-acetyl group. |

| C=O (ester) | 165 - 167 | Carbonyl carbon of the ethyl ester. |

| C-3 | 135 - 137 | Aromatic carbon adjacent to two nitrogen atoms. |

| C-3a | 123 - 125 | Bridgehead aromatic carbon. |

| C-4 | 126 - 128 | Aromatic carbon ortho to the ester group. |

| C-5 | 124 - 126 | Aromatic carbon bearing the ester group. |

| C-6 | 121 - 123 | Aromatic carbon. |

| C-7 | 115 - 117 | Aromatic carbon shielded by the pyrazole ring. |

| C-7a | 140 - 142 | Bridgehead aromatic carbon adjacent to N1. |

| -OCH₂CH₃ | 61 - 63 | Methylene carbon of the ethyl ester. |

| -COCH₃ | 21 - 23 | Methyl carbon of the acetyl group. |

| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Figure 3: Predicted major fragmentation pathways.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a standard method for analyzing small organic molecules.

-

Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Detection: Detect the ions using an electron multiplier or similar detector.

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The presented data and protocols are based on established spectroscopic principles and analysis of related compounds. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar indazole derivatives. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-acetyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 1-acetyl-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis protocols, physicochemical properties, and its strategic role as an intermediate in the creation of novel therapeutic agents.

Compound Identification and Properties

IUPAC Name: this compound[1]

CAS Number: 192944-50-6

The structural integrity of this compound, featuring a reactive acetyl group on the indazole nucleus, makes it a versatile synthon for further chemical modifications. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2]

| Property | Value | Source |

| Molecular Formula | C12H12N2O3 | |

| Molecular Weight | 232.24 g/mol | |

| Boiling Point | 388.9 ± 34.0 °C (Predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| pKa | -2.85 ± 0.30 (Predicted) |

Synthesis and Mechanism

The synthesis of this compound is a well-defined, two-step process commencing from commercially available starting materials. The process involves the formation of the indazole ring system followed by N-acetylation.

Synthesis of the Precursor: Ethyl 1H-indazole-5-carboxylate

The precursor, Ethyl 1H-indazole-5-carboxylate, is synthesized via a cyclization reaction. A common and efficient method involves the diazotization of an appropriate amino-ester precursor, such as ethyl 4-amino-3-hydrazinobenzoate, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-5-carboxylate

-

Step 1: Diazotization of Ethyl 4-amino-3-methylbenzoate. To a cooled solution of ethyl 4-amino-3-methylbenzoate in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite is added dropwise at 0-5 °C to form the diazonium salt.

-

Step 2: Reduction and Cyclization. The diazonium salt is then reduced in situ, for instance with stannous chloride, which facilitates the cyclization to the indazole ring system.

-

Step 3: Work-up and Purification. The reaction mixture is neutralized, and the crude product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield Ethyl 1H-indazole-5-carboxylate.[3]

N-Acetylation to Yield this compound

The final step is the N-acetylation of the indazole precursor. This is a standard procedure that can be achieved with high yield using common acetylating agents.

Experimental Protocol: Acetylation of Ethyl 1H-indazole-5-carboxylate

-

Reagents and Solvents: Ethyl 1H-indazole-5-carboxylate, acetic anhydride, and a catalytic amount of a suitable acid or base (e.g., sulfuric acid or pyridine).

-

Procedure:

-

Dissolve Ethyl 1H-indazole-5-carboxylate in a suitable solvent such as acetic anhydride.

-

Add a catalytic amount of sulfuric acid or a base like pyridine to the solution.[4]

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or ice.

-

The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acetic anhydride and acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[5]

-

Reaction Mechanism: The acetylation proceeds via a nucleophilic attack of the N1-nitrogen of the indazole ring on the electrophilic carbonyl carbon of acetic anhydride. The catalyst facilitates this by either protonating the carbonyl oxygen of the acetic anhydride (acid catalysis) or by acting as a base to deprotonate the indazole nitrogen, increasing its nucleophilicity.

Caption: Mechanism of N-acetylation of Ethyl 1H-indazole-5-carboxylate.

Spectroscopic Characterization

The structure of this compound and its precursor can be confirmed using standard spectroscopic techniques. While a specific spectrum for the titled compound is not publicly available, the expected signals can be inferred from data on closely related structures.[6][7]

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, a singlet for the acetyl methyl group (around 2.7 ppm), and a quartet and triplet for the ethyl ester group.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the acetyl and ester groups (typically in the 160-170 ppm region), as well as signals for the aromatic and aliphatic carbons.

-

IR Spectroscopy: Key absorption bands would include C=O stretching vibrations for the ester and acetyl groups (around 1700-1750 cm⁻¹) and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole nucleus is a core component of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anti-tumor, and anti-HIV agents.[8][9]

The acetyl group can function as a protecting group for the indazole nitrogen, allowing for selective reactions at other positions of the molecule. It can also be a key pharmacophoric element or be readily removed to liberate the N-H for further functionalization.

Workflow: Role as a Chemical Intermediate

Caption: Strategic use in multi-step synthesis of drug candidates.

The versatility of this compound allows for the systematic modification of the indazole scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents. This guide serves as a foundational resource for scientists engaged in the synthesis and application of indazole-based compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 30(2), 619-625.

- Ibraheem, H. H. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Natural and Applied Sciences, 21(2), 58-63.

- Al-Jumaili, A. H. A. (n.d.). ACETYLATION Acetyl chloride: Acetic acid. University of Babylon.

- Liu, X., Li, X., & Zhang, Y. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Banik, B. K., Banik, I., & Becker, F. F. (2003).

- Cirrincione, G., Diana, P., & Barraja, P. (2015). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 20(8), 14829-14841.

- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Leoni, A. (2007). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4273.

-

ChemSrc. (n.d.). ethyl 3-ethyl-4-hydrazinobenzoate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Chinthakindi, P. K., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6245.

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.

-

Stenutz, R. (n.d.). ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]

- Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2133-2162.

- Larsson, J., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. European Journal of Organic Chemistry, 2016(14), 2448-2452.

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig cyclization. Organic & Biomolecular Chemistry, 14(18), 4286-4290.

Sources

- 1. This compound CAS#: 192944-50-6 [amp.chemicalbook.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. iris.unina.it [iris.unina.it]

Molecular structure and conformation of Ethyl 1-acetyl-1H-indazole-5-carboxylate

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-acetyl-1H-indazole-5-carboxylate

Abstract

This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a derivative of the medicinally significant indazole scaffold. The indazole nucleus is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The substitution at the N1 and C5 positions significantly influences the molecule's physicochemical properties and its potential interactions with biological targets. This document delineates a proposed synthetic pathway, offers an anticipated spectroscopic profile, and presents a detailed theoretical and analog-based analysis of the molecule's key structural and conformational features. We place particular emphasis on the rotational isomerism of the N-acetyl group, a critical determinant of the molecule's three-dimensional topology. Finally, a recommended experimental workflow for the definitive validation of the predicted structure is outlined, providing a clear roadmap for researchers in the field.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is of immense interest to medicinal chemists.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with protein targets, such as hydrogen bonding and π-stacking. Marketed drugs like Granisetron (antiemetic) and Benzydamine (anti-inflammatory) feature the indazole core, underscoring its therapeutic relevance.[1]

The title compound, this compound, incorporates two key functional groups:

-

N1-Acetyl Group: Acylation at the N1 position removes the hydrogen bond donor capability of the parent indazole NH group. The acetyl moiety itself introduces a planar amide bond, whose orientation is subject to rotational restriction, profoundly impacting the molecule's shape.

-

C5-Ester Group: The ethyl carboxylate at the C5 position acts as a hydrogen bond acceptor and introduces a lipophilic ethyl chain. Its placement on the benzene portion of the scaffold can influence solubility, metabolic stability, and binding orientation within a target active site.

Understanding the interplay between these groups and the core scaffold is essential for rational drug design.

Proposed Synthesis and Spectroscopic Characterization

Synthetic Protocol: N-Acetylation

This protocol describes a standard method for the acylation of an indazole nitrogen.

Objective: To synthesize this compound from Ethyl 1H-indazole-5-carboxylate.

Materials:

-

Ethyl 1H-indazole-5-carboxylate (CAS 192944-51-7)[5]

-

Acetic Anhydride or Acetyl Chloride

-

A suitable base (e.g., Triethylamine (TEA) or Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. Causality: The base is required to neutralize the HCl by-product if using acetyl chloride, or to catalyze the reaction with acetic anhydride.

-

Acetylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Alternatively, acetic anhydride (1.2 eq) can be used. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine. Causality: Washing removes residual base, salts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound (CAS 192944-50-6).[6]

Anticipated Spectroscopic Profile

The following table summarizes the expected spectroscopic data for the title compound, inferred from the analysis of structurally similar molecules and standard chemical shift/frequency tables.[7][8][9]

| Technique | Anticipated Features |

| ¹H NMR | δ (ppm): 8.5-8.8 (s, 1H, H4), 8.2-8.4 (d, 1H, H6), 8.0-8.2 (d, 1H, H7), 7.4-7.6 (s, 1H, H3), 4.3-4.5 (q, 2H, -OCH₂CH₃), 2.8-3.0 (s, 3H, -COCH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃). Note: The downfield shift of H4 and H6 is expected due to the anisotropic effect of the C=O groups. |

| ¹³C NMR | δ (ppm): 170-172 (-COCH₃), 165-167 (-CO₂Et), 140-142 (C7a), 135-137 (C3), 125-130 (Quaternary and CH carbons of benzene ring), 110-115 (C7), 61-63 (-OCH₂CH₃), 22-24 (-COCH₃), 14-15 (-OCH₂CH₃). |

| IR | ν (cm⁻¹): ~1725 (Ester C=O stretch), ~1700 (Amide C=O stretch), ~1600 & ~1475 (Aromatic C=C stretch), ~1250 (C-O stretch). Note the absence of the N-H stretch typically seen ~3100-3300 cm⁻¹ in the precursor. |

| MS (ESI+) | m/z: 233.08 [M+H]⁺, 255.06 [M+Na]⁺. Calculated for C₁₂H₁₂N₂O₃. |

Molecular Structure and Conformation: A Theoretical Framework

In the absence of a published crystal structure, we can deduce the most probable structural and conformational features based on fundamental chemical principles and data from analogous compounds.

The Planar Indazole Core

The bicyclic indazole ring system is inherently aromatic and, therefore, largely planar. X-ray crystallographic studies of similar indazole derivatives, such as 1-Ethyl-5-nitro-1H-indazole, confirm this planarity.[10] The bond lengths and angles within the ring are expected to be consistent with a hybrid of benzene and pyrazole aromatic systems.

Critical Conformation: N-Acetyl Rotational Isomerism

The most significant conformational feature of the molecule is the rotation around the N1-C(acetyl) bond. Due to the delocalization of the nitrogen lone pair into the acetyl carbonyl, the C-N bond has significant partial double-bond character, which restricts free rotation. This gives rise to two potential planar conformers, often referred to as E/Z or cis/trans.

-

Trans (E) Conformer: The acetyl methyl group is oriented away from the indazole ring system.

-

Cis (Z) Conformer: The acetyl methyl group is oriented towards the indazole ring system.

For N-acetylated indazoles and related heterocycles, the trans conformer is overwhelmingly favored due to severe steric hindrance (A¹,³ strain) that would occur between the acetyl methyl group and the H7 proton on the benzene ring in the cis state.[11] The energy barrier for rotation is substantial, meaning the molecule will predominantly exist in the lower-energy trans conformation at room temperature.

Caption: Rotational isomerism of the N1-acetyl group.

Orientation of the C5-Ethyl Carboxylate Group

The ethyl carboxylate group at the C5 position also has preferred conformations. To maximize conjugation with the benzene ring, the ester group (O=C-O) tends to be coplanar with the ring. Rotation can occur around the C-C and C-O single bonds, but the lowest energy state will likely minimize steric clashes between the ester's ethyl group and the adjacent H4 and H6 protons.

Recommended Experimental Workflow for Structural Validation

The theoretical model presented above requires experimental validation. The following workflow outlines the key experiments necessary to definitively determine the molecule's structure and conformation in both solid and solution states.

Caption: Experimental workflow for structural validation.

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure in the solid state.

-

Crystal Growth: Grow single crystals suitable for diffraction. Common methods include slow evaporation of a saturated solution (e.g., in ethyl acetate/hexane) or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution & Refinement: Process the data to solve and refine the crystal structure.

-

Analysis: Analyze the refined structure to obtain precise bond lengths, bond angles, and torsional angles. This will unequivocally confirm the planarity of the indazole ring and the trans conformation of the N-acetyl group in the solid state. It will also reveal details about intermolecular packing forces like C-H···O interactions or π-stacking.[12]

Protocol: Advanced NMR Spectroscopy

Objective: To confirm the chemical structure and determine the dominant conformation in solution.

-

1D Spectra: Acquire standard ¹H and ¹³C NMR spectra to confirm the anticipated chemical shifts and functional groups.

-

2D Correlation Spectra:

-

COSY (Correlation Spectroscopy): Use to establish ¹H-¹H coupling networks and confirm proton assignments (e.g., the ethyl group spin system).

-

HSQC (Heteronuclear Single Quantum Coherence): Use to correlate directly bonded ¹H and ¹³C atoms, confirming carbon assignments.

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis in solution.

-

Procedure: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms).

-

Expected Outcome: A strong NOE cross-peak is predicted between the N-acetyl methyl protons and the H7 proton of the indazole ring. The absence of an NOE between the acetyl methyl and the H3 proton would provide compelling evidence for the dominant trans conformation, as this would indicate their spatial proximity.[13]

-

Conclusion

This compound is a structurally well-defined molecule whose three-dimensional shape is dominated by the planarity of the indazole core and a strong preference for the trans conformation of the N1-acetyl group due to steric constraints. This guide provides a robust theoretical framework for its structure, a reliable synthetic route, and a clear experimental plan for validation. The insights and protocols herein are designed to empower researchers to confidently synthesize, characterize, and utilize this and related indazole derivatives in the pursuit of novel therapeutic agents.

References

-

Kamboj, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]

-

Singh, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Shaaban, O. G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for a related publication. RSC Publishing. Available at: [Link]

-

Yoshinori Yamamoto, et al. (2007). Supporting Information for "An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-dipolar Cycloaddition of Arynes with Diazomethane Derivatives". Angew. Chem. Int. Ed.. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for a related publication. RSC Publishing. Available at: [Link]

-

University of Bristol. (n.d.). Conformational Analysis Lecture Notes. University of Bristol School of Chemistry. Available at: [Link]

-

El Brahmi, N., et al. (2016). 1-Ethyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

-

da Silva, J. B. P., et al. (2019). 1H-[1][3][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound CAS#: 192944-50-6 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. wiley-vch.de [wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. pubs.vensel.org [pubs.vensel.org]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

Solubility Profile of Ethyl 1-acetyl-1H-indazole-5-carboxylate: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

Ethyl 1-acetyl-1H-indazole-5-carboxylate is a molecule of interest within medicinal chemistry, belonging to the indazole class of compounds known for their diverse pharmacological activities. The solubility of any potential drug candidate is a critical physicochemical property that dictates its formulation, bioavailability, and ultimate therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making this a primary hurdle in drug development.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its quantitative determination, and discuss the interpretation of the resulting data. This document is designed to serve as a practical, hands-on manual for generating a robust and reliable solubility profile, a cornerstone for preclinical development.

Introduction: The Critical Role of Solubility in Drug Discovery

Oral ingestion remains the most convenient and preferred route for drug administration.[3] However, for a drug to be absorbed through the gastrointestinal tract, it must first be in an aqueous solution at the site of absorption.[2] Therefore, solubility is a fundamental parameter that influences a drug's entire developmental lifecycle, from early-stage screening assays to final dosage form design.[1][4]

Key challenges arising from poor solubility include:

-

Low Bioavailability: Inadequate dissolution can lead to insufficient and erratic absorption, compromising therapeutic effect.[2]

-

Formulation Difficulties: Developing stable and effective dosage forms, whether oral or parenteral, is significantly more complex for poorly soluble compounds.

-

Inaccurate Assay Results: Precipitation of compounds in in-vitro and in-vivo screening assays can lead to misleading structure-activity relationship (SAR) data.[3]

The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Understanding the solubility of derivatives like this compound is therefore not just an academic exercise but a crucial step in assessing its potential as a viable drug candidate.

Physicochemical Profile of this compound

To understand the solubility of a compound, we must first examine its structure.

Molecular Structure:

Structural Analysis for Solubility Prediction:

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8]

-

Indazole Ring System: The bicyclic aromatic indazole core is relatively non-polar.

-

Ethyl Ester Group (-COOEt): This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

-

N-acetyl Group (-COCH3): The addition of the acetyl group at the N1 position significantly impacts the molecule's properties compared to its parent compound (Ethyl 1H-indazole-5-carboxylate). It adds a polar carbonyl group, which can act as a hydrogen bond acceptor, but it also blocks the N-H group that could have acted as a hydrogen bond donor. This change generally increases the molecule's size and may slightly decrease its ability to interact with protic solvents compared to the un-acetylated parent.

Hypothesis: Based on this structure, this compound is expected to be a compound of low to moderate polarity. Its solubility is predicted to be poor in highly polar solvents like water and in highly non-polar solvents like hexane. Optimal solubility is anticipated in moderately polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF) that can effectively solvate the ester and acetyl functionalities.

Experimental Methodology for Solubility Determination

A reliable method for determining solubility is the isothermal shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Materials and Reagents

-

Solute: this compound (purity >95%)

-

Solvents: A range of analytical grade organic solvents should be selected to cover the full polarity spectrum.

-

Non-Polar: Hexane, Toluene

-

Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm PTFE or equivalent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Experimental Workflow

The following diagram outlines the key steps in the quantitative determination of solubility.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. books.rsc.org [books.rsc.org]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 192944-50-6 [amp.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide on its Biological Activity and Therapeutic Applications

Introduction: The Ascendance of a Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery.[1][2] The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has unequivocally earned this distinction.[1][3] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs and a robust pipeline of clinical candidates.[1][4][5]

This technical guide offers a comprehensive exploration of the biological activities of the indazole scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms underpinning its therapeutic effects, examine key structure-activity relationships (SAR), and provide insights into the experimental methodologies used to evaluate these promising compounds.

Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of the indazole scaffold to date has been in the field of oncology.[6][7][8] Several FDA-approved anticancer agents are built upon this core, primarily functioning as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[6][9]

Multi-Kinase Inhibition: A Strategy of Broad Suppression

A significant number of indazole-based anticancer drugs are multi-kinase inhibitors, targeting several key signaling pathways simultaneously to stifle tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[10][11][12]

-

Pazopanib (Votrient®): An oral angiogenesis inhibitor, Pazopanib targets a range of tyrosine kinases including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[10][13][14][15] By blocking these receptors, Pazopanib effectively disrupts the signaling cascades that promote the formation of new blood vessels essential for tumor survival.[10][14] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][14][15]

-

Axitinib (Inlyta®): Another potent and selective inhibitor of VEGFRs (1, 2, and 3), Axitinib is a second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[11][12][16][17] Its mechanism of action is centered on the inhibition of angiogenesis, thereby starving tumors of their required blood supply.[12][16][18] Interestingly, research has also shown that Axitinib can effectively inhibit a mutated form of the BCR-ABL gene (T315I) that confers resistance to other tyrosine kinase inhibitors in certain leukemias.[11]

Table 1: Prominent Indazole-Based Multi-Kinase Inhibitors in Oncology

| Drug Name (Brand Name) | Primary Targets | Approved Indications |

| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[10][14][15] |

| Axitinib (Inlyta®) | VEGFR-1, -2, -3, PDGFR, c-Kit | Advanced Renal Cell Carcinoma[11][12][16][17] |

PARP Inhibition: Exploiting DNA Repair Deficiencies

-

Niraparib (Zejula®): Shifting from kinase inhibition, Niraparib is a potent and highly selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[19][20] PARP enzymes are critical for the repair of single-strand DNA breaks.[19][21] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death—a concept known as synthetic lethality.[19][22] Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer in patients who have responded to platinum-based chemotherapy.[20] It has also shown efficacy in metastatic castration-resistant prostate cancer with BRCA mutations.[19]

Visualizing the Mechanism: The VEGF Signaling Pathway

The following diagram illustrates the signaling pathway targeted by indazole-based VEGFR inhibitors like Pazopanib and Axitinib.

Caption: A typical workflow for an in vitro anti-proliferative assay.

Step-by-Step Methodology (based on a study by Zhang et al.)[23]:

-

Cell Culture: Human cancer cell lines (e.g., 4T1 breast cancer, HepG2 liver cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation and Treatment: The indazole derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in culture medium. The old medium is removed from the wells, and 100 μL of medium containing the test compounds at various concentrations is added.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment: A cell viability reagent, such as MTT, is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. [23]

Conclusion and Future Directions

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. [1][6][24]Its ability to serve as a template for potent and selective inhibitors of a wide range of biological targets underscores its "privileged" status. [1][2]Future research is likely to focus on several key areas:

-

Expanding Therapeutic Applications: While oncology has been the primary focus, the demonstrated anti-inflammatory, antimicrobial, and cardiovascular activities suggest a vast, underexplored therapeutic potential. [25][26][27][28][29]* Overcoming Drug Resistance: A critical challenge in cancer therapy is the emergence of drug resistance. The design of new indazole derivatives that can overcome resistance mechanisms, as seen with Axitinib and the T315I mutation, will be a significant area of investigation. [11]* Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes to functionalized indazoles will accelerate the discovery of new drug candidates. [4][5][30] In conclusion, the indazole core represents a versatile and powerful platform for the design and development of novel therapeutic agents. A deep understanding of its structure-activity relationships, mechanisms of action, and the experimental methodologies for its evaluation will continue to drive innovation in drug discovery for years to come.

References

-

Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

-

Urology Textbook. Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. [Link]

-

The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. [Link]

-

Wikipedia. Axitinib. [Link]

-

Wikipedia. Pazopanib. [Link]

-

Boussios, S., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. [Link]

-

Patsnap Synapse. What is the mechanism of Axitinib?. [Link]

-

Tannir, N. M., et al. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Investigational Drugs, 20(11), 1571-1580. [Link]

-

Nanjunda Swamy, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC06. [Link]

-

Sonpavde, G., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 267–278. [Link]

-

Patsnap Synapse. What is the mechanism of Niraparib Tosylate?. [Link]

-

Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride?. [Link]

-

Ison, G., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 151(1), 180-187. [Link]

-

Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314. [Link]

-

Action Kidney Cancer. Axitinib. [Link]

-

Cancer Research UK. Axitinib (Inlyta). [Link]

-

Wang, X., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(3), 1547-1558. [Link]

-

ResearchGate. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11), 2345-2369. [Link]

-

Zhou, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4967. [Link]

-

Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30200-30223. [Link]

-

RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

PubMed. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. [Link]

-

ResearchGate. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

Edwards, C. D., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(17), 6938–6955. [Link]

-

ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

-

PubMed. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(23), 13936-13945. [Link]

-

PubMed. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. [Link]

- Google Patents. WO2017186693A1 - Synthesis of indazoles.

-

ResearchGate. The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

Banerjee, S. K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(18), 2146-2154. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Bentham Science Publisher. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. [Link]

-

ResearchGate. SAR studies of indazole derivatives with potent anticancer activities. [Link]

-

PubMed. Indazole Derivatives: Promising Anti-tumor Agents. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

-

ResearchGate. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. [Link]

-

Bentham Science. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. [Link]

-

PubMed. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. [Link]

-

PubMed. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. [Link]

-

R Discovery. Indazole scaffold: a generalist for marketed and clinical drugs. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 11. Axitinib - Wikipedia [en.wikipedia.org]

- 12. actionkidneycancer.org [actionkidneycancer.org]

- 13. urology-textbook.com [urology-textbook.com]

- 14. Pazopanib - Wikipedia [en.wikipedia.org]

- 15. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 17. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancerresearchuk.org [cancerresearchuk.org]

- 19. urology-textbook.com [urology-textbook.com]

- 20. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

The Indazole Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Vulnerabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its versatile structure and ability to engage in a multitude of non-covalent interactions have propelled the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the key therapeutic targets of indazole derivatives, delving into their mechanisms of action, showcasing relevant preclinical and clinical data, and offering detailed experimental protocols for target validation.

The Indazole Nucleus: A Foundation for Potent and Selective Kinase Inhibition in Oncology

The dysregulation of protein kinases is a cornerstone of cancer pathogenesis, making them a prime target for therapeutic intervention. Indazole derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases, leading to the development of several FDA-approved anticancer drugs.[1][2]

Vascular Endothelial Growth Factor Receptors (VEGFRs): Starving Tumors by Halting Angiogenesis

VEGFRs, particularly VEGFR-2, are pivotal in mediating angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3] Indazole-based compounds, such as Pazopanib and Axitinib , are potent multi-targeted tyrosine kinase inhibitors that effectively block the autophosphorylation of VEGFRs, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation and migration.[4][5]

The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of VEGFR, as depicted in the following signaling pathway:

Caption: Indazole derivatives inhibit GSK-3β-mediated tau hyperphosphorylation.

Multi-Targeting Strategy for Alzheimer's Disease

A promising approach for complex diseases like Alzheimer's involves targeting multiple pathological pathways simultaneously. A new family of 5-substituted indazole derivatives has been developed that exhibit a multitarget profile, inhibiting both cholinesterases (AChE/BuChE) and β-secretase (BACE1), key enzymes in the pathogenesis of Alzheimer's disease. [6]Some of these compounds also demonstrate anti-inflammatory and neuroprotective effects. [6]

Combating Inflammation: Indazole Derivatives as Anti-inflammatory Agents

Indazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. [7][8][9]

Cyclooxygenase-2 (COX-2) Inhibition

Several 2H-indazole derivatives have been shown to inhibit human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [7]Docking studies suggest a binding mode similar to that of selective COX-2 inhibitors like rofecoxib. [7]

Modulation of Pro-inflammatory Cytokines

Indazole and its derivatives can also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [9] Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Mechanism | In Vitro/In Vivo Model | Key Findings | Reference |

| 2,3-diphenyl-2H-indazole derivatives | COX-2 Inhibition | In vitro human COX-2 assay | Display in vitro inhibitory activity against COX-2 | [7] |

| Indazole | Inhibition of pro-inflammatory cytokines | In vitro assays | Concentration-dependent inhibition of TNF-α | [9] |

| 5-aminoindazole | Inhibition of paw edema | Carrageenan-induced hind paw edema in rats | Significant, dose- and time-dependent inhibition of edema | [9] |

Indazoles in the Fight Against Infectious Diseases

The therapeutic potential of indazole derivatives extends to infectious diseases, with demonstrated activity against bacterial pathogens.

Bacterial DNA Gyrase B (GyrB) Inhibition

A novel class of indazole derivatives has been discovered as potent inhibitors of bacterial DNA Gyrase B (GyrB), a clinically validated target for antibacterial drugs. [10]Through structure-based drug design, these compounds have demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [10]

Experimental Protocols

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a general method for determining the in vitro inhibitory activity of an indazole derivative against a protein kinase.

Objective: To determine the IC₅₀ value of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test indazole derivative (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the VEGFR-2 enzyme and the substrate to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]